

Application Note: Synthesis of 6-Methyl-2H-Chromene via Schweizer Annulation

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Compound of Interest

Compound Name: 6-Methyl-2H-chromene

CAS No.: 18385-83-6

Cat. No.: B11921110

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Executive Summary

This Application Note details the protocol for synthesizing **6-methyl-2H-chromene** (6-methyl-2H-1-benzopyran), a critical pharmacophore found in photochromic materials and bioactive alkaloids. The method utilizes the Schweizer Reaction, employing vinyltriphenylphosphonium bromide to achieve a reliable, high-yield annulation. Unlike metal-catalyzed cyclizations that often require expensive catalysts or harsh acidic conditions, this organophosphorus-mediated route offers superior regiocontrol and mild conditions suitable for functionalized substrates.

Target Audience: Medicinal Chemists, Process Development Scientists.

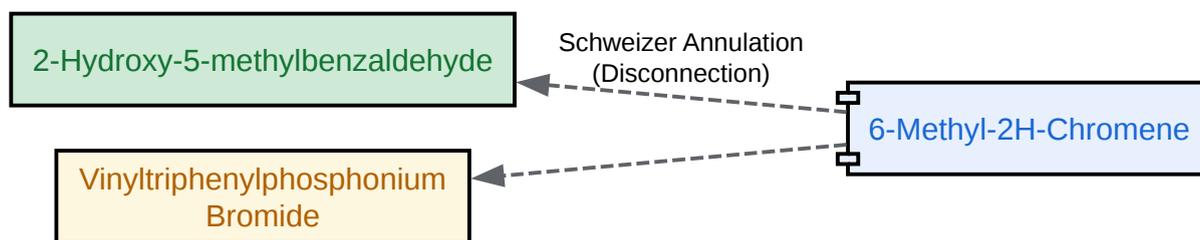
Scientific Background & Retrosynthesis

The Target: 6-Methyl-2H-Chromene

The 2H-chromene scaffold is a privileged structure in drug discovery, serving as a precursor to coumarins and a core motif in anti-hypertensive and anti-cancer agents. The 6-methyl analog specifically increases lipophilicity, often enhancing bioavailability compared to the unsubstituted parent heterocycle.

Retrosynthetic Logic

The synthesis relies on a disconnection at the O-C2 and C3-C4 bonds. The Schweizer reaction effectively inserts a two-carbon vinyl fragment into the salicylaldehyde framework.



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Figure 1: Retrosynthetic analysis showing the convergence of the salicylaldehyde derivative and the vinylphosphonium salt.

Primary Protocol: Schweizer Annulation

This protocol utilizes Sodium Hydride (NaH) as the base to generate the phenoxide in situ, which then undergoes a Michael addition/Wittig olefination cascade.

Reagents & Materials Table

| Reagent | MW (g/mol) | Equiv.[1][2][3] | Role | Critical Attribute |
|-----------------------------------|--------------|-----------------|--------------|-------------------------------------|
| 2-Hydroxy-5-methylbenzaldehyde | 136.15 | 1.0 | Substrate | Dry, free of acid |
| Vinyltriphenylphosphonium bromide | 369.24 | 1.1 | Vinyl Source | Hygroscopic; dry before use |
| Sodium Hydride (60% in oil) | 24.00 | 2.2 | Base | Wash with hexanes if oil interferes |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Solvent | Anhydrous (Critical) |
| Diethyl Ether / Ethyl Acetate | - | - | Extraction | HPLC Grade |

Step-by-Step Procedure

Phase 1: Phenoxide Formation

- Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Base Preparation: Add NaH (2.2 equiv) to the flask.
 - Note: If using 60% dispersion, you may wash with dry hexanes (3 x 10 mL) under nitrogen to remove mineral oil, though this is optional for this specific reaction.
- Solvation: Suspend the NaH in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C in an ice bath.
- Substrate Addition: Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
 - Observation: Hydrogen gas evolution will occur. The solution will turn yellow/orange (phenoxide formation).
 - Wait: Stir at 0°C for 30 minutes to ensure complete deprotonation.

Phase 2: The Schweizer Cascade

- Reagent Addition: Add vinyltriphenylphosphonium bromide (1.1 equiv) in one portion (solid) or as a solution in DMF.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60–80°C for 4–6 hours.
 - Monitoring: Monitor by TLC (Hexanes:EtOAc 9:1). The aldehyde spot ($R_f \sim 0.6$) should disappear, and a new non-polar spot (fluorescent under UV) should appear.
- Mechanism Check: The reaction proceeds via Michael addition of the phenoxide to the vinyl salt, forming an ylide, followed by an intramolecular Wittig reaction.

Phase 3: Workup & Purification

- Quench: Cool the mixture to room temperature. Carefully quench with saturated aqueous NH_4Cl solution (exothermic).
- Extraction: Dilute with water and extract with Diethyl Ether (3 x 50 mL).
 - Why Ether? It separates well from DMF/Water mixtures.
- Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.
- Drying: Dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: The crude residue will contain triphenylphosphine oxide (TPPO) as a byproduct.
 - Method: Flash Column Chromatography on Silica Gel.
 - Eluent: Gradient of 100% Hexanes → 95:5 Hexanes:EtOAc.
 - Note: 2H-Chromenes are relatively non-polar. TPPO is very polar and will remain on the column or elute much later.

Mechanistic Insight

Understanding the cascade is vital for troubleshooting. If the reaction stalls, it is often at the ylide formation step (Step 2 in the diagram below).



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Figure 2: Mechanistic pathway of the Schweizer reaction. The phenoxide attacks the vinyl tail, generating a phosphorus ylide that captures the aldehyde.

Characterization & Validation

Confirm the structure using the following spectroscopic markers.

NMR Spectroscopy (Expected Data)

- ^1H NMR (400 MHz, CDCl_3):
 - δ 6.80 – 7.00 (m, 3H): Aromatic protons (H5, H7, H8). Look for the specific pattern of a 1,2,4-trisubstituted benzene.
 - δ 6.35 (dt, $J = 10.0, 1.5$ Hz, 1H): Vinyl proton at C4.
 - δ 5.75 (dt, $J = 10.0, 3.5$ Hz, 1H): Vinyl proton at C3.
 - δ 4.80 (dd, $J = 3.5, 1.5$ Hz, 2H): Methylene protons at C2 ($\text{O-CH}_2\text{-CH=}$). This is the diagnostic signal for 2H-chromene.
 - δ 2.25 (s, 3H): Methyl group at C6.
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ ~65.0: C2 (Methylene carbon).
 - δ ~120-130: Aromatic and vinylic carbons.
 - δ ~20.5: Methyl carbon.

Mass Spectrometry

- HRMS (ESI+): Calculated for $\text{C}_{10}\text{H}_{10}\text{O}$ $[\text{M}+\text{H}]^+$: 147.0804.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |
|-------------------|--|--|
| Low Yield | Moisture in DMF or degradation of NaH. | Distill DMF over CaH ₂ or use molecular sieves. Use fresh NaH. |
| Aldehyde Recovery | Incomplete Michael addition. | Increase temperature to 80°C; ensure vinyl salt is dry (vacuum oven). |
| Byproducts | Polymerization of vinyl salt. | Add the vinyl salt slowly; ensure inert atmosphere (N ₂ /Ar). |
| Separation Issues | Co-elution with TPPO. | Triturate the crude solid with cold hexanes before column; TPPO is insoluble in hexanes. |

References

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